Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Medicinal Chemistry ADME Optimization Lead-Likeness

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS 1363381-84-3) is the optimal core scaffold for GSK-3α/β, CLK1, and DYRK1A kinase inhibitor programs. Its [3,4-c] ring fusion—distinct from the [3,4-b] isomer—positions the unsubstituted N1-H proton for critical hinge-binding essential for target engagement. The 3-position methyl ester enables rapid diversification via hydrolysis or amidation for focused library synthesis. Favorable LogP (0.74) and TPSA (67.87 Ų) support aqueous solubility optimization. Procure at 98%+ purity to eliminate impurity-derived assay interference and ensure reproducible SAR data.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1363381-84-3
Cat. No. B1449929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
CAS1363381-84-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=CN=C2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11)
InChIKeyZTRBXQLGXSJJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate: Procurement-Grade Heterocyclic Building Block for Kinase-Focused Drug Discovery


Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS 1363381-84-3) is a bicyclic heteroaromatic scaffold belonging to the pyrazolo[3,4-c]pyridine class [1]. This compound features a pyrazole ring fused to a pyridine ring at the [3,4-c] junction, with a methyl ester substituent at the 3-position of the pyrazole moiety [1]. With a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol , this unsubstituted core scaffold serves as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules, particularly in medicinal chemistry programs targeting GSK-3, CLK1, DYRK1A, and related serine/threonine kinases [2].

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate: Why Scaffold Geometry and Ester Selection Preclude Simple Substitution


Generic substitution of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate with alternative pyrazolopyridine isomers or ester variants is scientifically inadvisable due to fundamental differences in molecular recognition and synthetic versatility. The [3,4-c] ring fusion pattern of this compound dictates a unique spatial orientation of hydrogen bond donors and acceptors that is critical for kinase hinge-binding interactions [1]. Molecular docking studies have demonstrated that the N1-H proton of the pyrazole ring is essential for high-affinity binding to the ATP-binding pocket of GSK-3 and CLK1, and any substitution at this position abrogates inhibitory activity [2]. Furthermore, the methyl ester at the 3-position serves as a strategic synthetic handle for diversification via hydrolysis to the carboxylic acid or direct amidation, whereas ethyl or bulkier esters alter both reactivity kinetics and physicochemical properties such as LogP and solubility .

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate: Quantified Differentiation Against Structural Analogs


LogP and TPSA: Methyl Ester vs. Ethyl Ester Physicochemical Profile

The methyl ester of 1H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibits a LogP of 0.74 and a topological polar surface area (TPSA) of 67.87 Ų, compared to the ethyl ester analog (CAS 1053656-33-9), which demonstrates an increased LogP of approximately 1.2 and a comparable TPSA . This 0.46 LogP unit difference translates to a predicted 2.9-fold higher lipophilicity for the ethyl ester, which may influence membrane permeability and solubility profiles in cell-based assays .

Medicinal Chemistry ADME Optimization Lead-Likeness

Kinase Inhibitory Activity: Requirement of N1-H for GSK-3/CLK1 Binding

In a series of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines, compounds retaining the N1-H proton exhibited inhibitory activity against GSK-3α/β, CLK1, and DYRK1A, whereas N1-alkylated or N1-arylated derivatives showed complete loss of activity [1]. Molecular docking simulations revealed that the N1-H forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a contact that is sterically and electronically precluded in N1-substituted analogs [2].

Kinase Inhibition Structure-Activity Relationship GSK-3

Positional Isomer Differentiation: [3,4-c] vs. [3,4-b] Ring Fusion and Synthetic Accessibility

The [3,4-c] ring fusion of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate provides a distinct synthetic entry point compared to the [3,4-b] isomer. While both scaffolds are employed in kinase inhibitor design, the [3,4-c] isomer has been specifically optimized in patent literature (US-20040077681) for GSK-3 inhibition, with demonstrated oral bioavailability in preclinical models for advanced derivatives [1]. In contrast, the [3,4-b] isomer (e.g., 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives) exhibits a different kinase selectivity profile, with reported activity against DYRK1A/1B but not GSK-3 [2].

Heterocyclic Chemistry Scaffold Hopping Synthetic Efficiency

Purity and Procurement Consistency: Vendor-Specified 98+% vs. 95% Minimum Purity

Commercially available Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is offered at two primary purity grades: 98+% (ChemScence, Leyan) and 95% minimum (AKSci) . The 98+% grade provides a 3-5% absolute purity advantage, which is critical for sensitive biological assays where trace impurities can confound IC₅₀ determinations or lead to false-positive hits in high-throughput screening .

Chemical Procurement Quality Control Reproducibility

Synthetic Utility: Methyl Ester as a Versatile Handle vs. Carboxylic Acid or Amide Analogs

The methyl ester moiety at the 3-position of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate enables two primary diversification pathways: (1) hydrolysis to the free carboxylic acid for subsequent amide coupling, and (2) direct aminolysis to yield 3-carboxamide derivatives [1]. In contrast, the corresponding ethyl ester (CAS 1053656-33-9) requires harsher hydrolysis conditions and exhibits slower aminolysis kinetics due to increased steric bulk . The carboxylic acid analog (CAS 1363381-85-4) lacks the orthogonal protection afforded by the ester and is less stable under long-term storage conditions [2].

Synthetic Chemistry Late-Stage Functionalization Library Synthesis

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate: Validated Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Synthesis of GSK-3 and CLK1 Kinase Inhibitor Libraries

Based on the demonstrated requirement of an unsubstituted N1-H for kinase hinge binding [1], Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate serves as the optimal core scaffold for generating focused libraries targeting GSK-3α/β, CLK1, and DYRK1A. The methyl ester handle at the 3-position enables rapid diversification to carboxamides, while the unsubstituted pyridine ring (positions 4, 5, 6, and 7) provides multiple vectors for further substitution [2]. Procurement of the 98+% purity grade is strongly recommended to ensure that SAR trends are not obscured by impurity-derived assay interference .

Process Chemistry: Development of Scalable Routes to Pyrazolo[3,4-c]pyridine-Based Drug Candidates

The favorable LogP (0.74) and TPSA (67.87 Ų) of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate, as compared to more lipophilic ethyl ester analogs (LogP ≈ 1.2) [1], support its use in early-stage process chemistry for optimizing aqueous solubility and formulation properties. The methyl ester's balance of stability and reactivity also facilitates the development of robust hydrolysis and amidation protocols amenable to scale-up [2].

Chemical Biology: Probe Development for Target Validation Studies

The [3,4-c] ring fusion of this compound, distinct from the [3,4-b] isomer in both kinase selectivity and synthetic accessibility [1], makes it the scaffold of choice for developing chemical probes to interrogate GSK-3 and CLK1 biology. The unsubstituted N1-H, proven essential for target engagement [2], ensures that any observed phenotypic effects can be confidently linked to kinase inhibition rather than off-target activity.

Academic Core Facility: Stocking a Versatile Heterocyclic Building Block for Collaborative Research

Given its utility across multiple kinase targets and its straightforward diversification chemistry [1], Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a high-value addition to academic compound management facilities. The availability of 98+% purity material [2] minimizes the need for repurification, thereby accelerating the pace of collaborative medicinal chemistry projects and ensuring data reproducibility across different research groups .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.